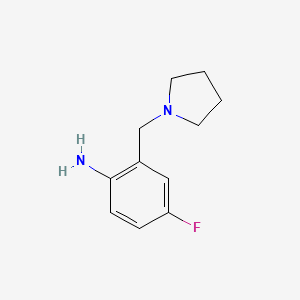

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline

Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline is a fluorinated aniline derivative featuring a pyrrolidine moiety attached via a methylene bridge to the aromatic ring. This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

4-fluoro-2-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKNIWUFVLBRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted anilines .

Scientific Research Applications

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to analogues with variations in the amine-containing side chain, fluorination patterns, and heterocyclic substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Pyrrolidine vs.

- Methoxymethyl Modification : The addition of a methoxymethyl group to pyrrolidine () improves aqueous solubility, critical for pharmacokinetics .

- Oxadiazole Heterocycles : Compounds like 6d () and 15 () exhibit antifungal activity due to the electron-deficient oxadiazole ring, which enhances target binding .

- Trifluoromethyl Substituents : The CF₃ group in compounds like mefentrifluconazole precursors () improves resistance to metabolic degradation .

Stability and Reactivity

- Fluorine Effects: The 4-fluoro substituent reduces electron density on the aromatic ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogues .

- Pyrrolidine Ring Stability : The five-membered pyrrolidine ring exhibits greater conformational rigidity than piperidine, reducing metabolic cleavage in vivo .

Biological Activity

4-Fluoro-2-(pyrrolidin-1-ylmethyl)aniline, a compound with the CAS number 1153395-70-0, has garnered interest in the scientific community for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN. The compound features a pyrrolidine ring linked to a fluorinated aniline moiety, which significantly influences its biological activity. The presence of the fluorine atom may enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Notably, its structure suggests potential mechanisms such as:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmission and inflammatory responses, suggesting that this compound may exhibit similar effects.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. The effectiveness of this compound can be enhanced through structural modifications on the pyrrolidine ring. In comparative studies, it has shown significant inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neurotransmitter Modulation

The compound has been investigated for its potential effects on neurotransmitter systems, particularly those involving GABA transporters. Studies have suggested that it may inhibit GABA uptake, which could have implications for managing neuropathic pain:

- GABA Transporter Inhibition : Compounds with similar structures have shown selectivity towards mGAT1 and mGAT4 transporters, potentially influencing pain pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that this compound significantly inhibited bacterial growth in vitro. The researchers utilized a series of structural analogs to determine the relationship between chemical structure and antimicrobial activity.

- Neuropharmacological Assessment : Another investigation focused on the compound's effect on GABA transporters in a rodent model. Results indicated that administration led to a marked increase in GABA levels in the synaptic cleft, suggesting potential therapeutic applications in anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.